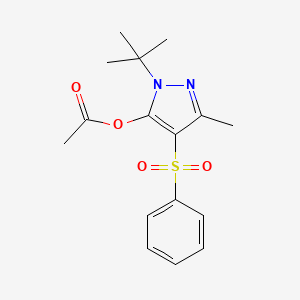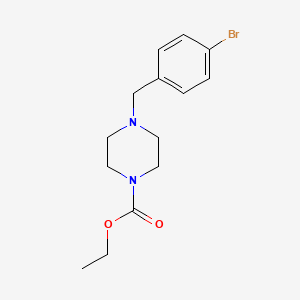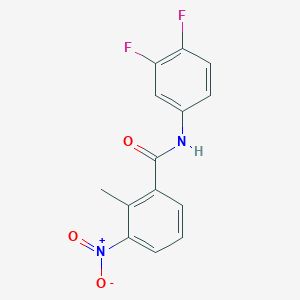![molecular formula C15H15ClN2O3S B5754402 N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as Methylsulfonylmethane (MSM), is a naturally occurring compound found in plants, animals, and humans. MSM is widely used in scientific research due to its anti-inflammatory and antioxidant properties.
作用機序
The exact mechanism of action of MSM is not fully understood. However, it is believed that MSM works by reducing inflammation and oxidative stress in the body. MSM has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Biochemical and Physiological Effects:
MSM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to improve joint mobility and reduce pain in individuals with osteoarthritis. MSM has been shown to improve skin health by reducing inflammation and improving collagen production. It has also been shown to improve exercise performance by reducing muscle damage and oxidative stress.
実験室実験の利点と制限
MSM has a number of advantages for lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. It has been extensively studied and has a well-established safety profile. However, MSM does have some limitations for lab experiments. It has a short half-life in the body and may require frequent dosing. It may also have variable absorption and bioavailability depending on the formulation.
将来の方向性
There are a number of future directions for MSM research. One area of interest is the potential use of MSM in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MSM has been shown to have neuroprotective effects and may be able to reduce inflammation and oxidative stress in the brain. Another area of interest is the potential use of MSM in the treatment of cancer. MSM has been shown to have anti-cancer properties and may be able to inhibit tumor growth and metastasis. Finally, future research may focus on optimizing the dosing and formulation of MSM to improve its absorption and bioavailability.
合成法
MSM can be synthesized by the oxidation of dimethyl sulfoxide (DMSO) using hydrogen peroxide or other oxidizing agents. The synthesis process involves the reaction of DMSO with hydrogen peroxide in the presence of a catalyst such as silver oxide or sodium hydroxide. The resulting product is then purified and crystallized to obtain MSM.
科学的研究の応用
MSM has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been studied for its potential use in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of skin conditions such as acne, rosacea, and eczema.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)14-10-6-3-7-11(14)15(19)17-13-9-5-4-8-12(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRRJPJWTCILJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)

![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)


![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
